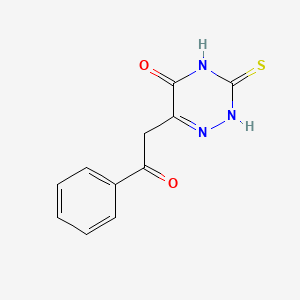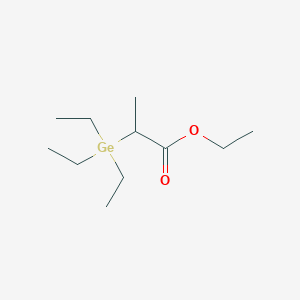
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is a chiral β-lactam compound β-lactams are a class of compounds known for their four-membered lactam ring, which is a cyclic amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one typically involves the transformation of penicillin G potassium salt. The process includes treatment with mercury acetate, followed by ozonolysis and methanol in sequence . This method ensures high yield and stereospecificity, which is crucial for the production of chiral compounds.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of mercury acetate and ozonolysis remains central to the process, with careful control of reaction conditions to maintain high yield and purity. The industrial production also involves rigorous purification steps to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ozone.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Oxidation: Ozone in methylene chloride at -78°C.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one involves its interaction with bacterial transpeptidase enzymes. These enzymes are crucial for bacterial cell wall synthesis. By inhibiting these enzymes, the compound prevents the formation of the cell wall, leading to bacterial cell death. This mechanism is similar to that of other β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Amino-1-ethyl-4-(2-fluorophenyl)azetidin-2-one
- (3S,4R)-3-[1®-tert-butyldimethylsilyloxyethyl]-4-chloroazetidin-2-one
Uniqueness
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of a fluoromethyl group. This fluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Properties
CAS No. |
90121-66-7 |
|---|---|
Molecular Formula |
C4H7FN2O |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-(fluoromethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7FN2O/c5-1-2-3(6)4(8)7-2/h2-3H,1,6H2,(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
KSHRKZHFWSFNEC-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(=O)N1)N)F |
Canonical SMILES |
C(C1C(C(=O)N1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
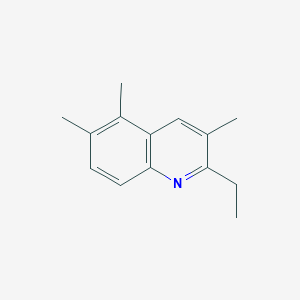
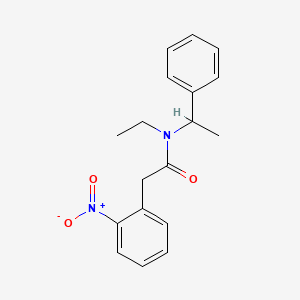

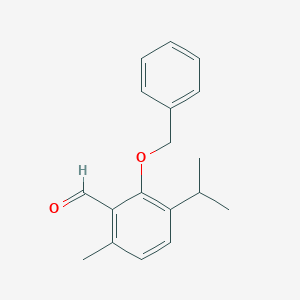

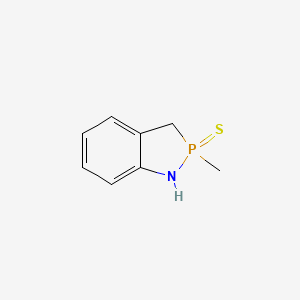
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



